molecular formula C11H16N2O2 B14836083 2-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide

2-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14836083
M. Wt: 208.26 g/mol
InChI Key: KDMMKCOTGTYEHW-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group and a hydroxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 5-hydroxybenzamide with dimethylamine under specific conditions. One common method includes the use of a catalyst such as CuBr/HMTETA in acetone at 30°C . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(dimethylamino)-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H16N2O2/c1-12(2)10-6-5-8(14)7-9(10)11(15)13(3)4/h5-7,14H,1-4H3

InChI Key

KDMMKCOTGTYEHW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)C(=O)N(C)C

Origin of Product

United States

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